NMDA Receptor ζ1 Sub‑unit Affinity – Single‑Point pKi in a Library Screen
In a radioligand‑binding assay using rat cortical membranes, 2-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione (ZINC13801581) exhibited a pKi of 8.15 ± 0.37 against the NMDA receptor ζ1 subunit [1]. This value places it among the higher‑affinity compounds in the same screening library; for context, a closely related carbazole‑phthalimide analog (ZINC13801578) showed a pKi of 7.86 ± 0.35 under identical conditions [1]. The observed difference of 0.29 log units (≈2‑fold) suggests that the 3,6‑dichloro substitution pattern and the hydroxypropyl‑phthalimide linker together confer a modest affinity advantage over the comparator in this single‑concentration extrapolation model.
| Evidence Dimension | Binding affinity (pKi) at rat NMDA receptor ζ1 subunit |
|---|---|
| Target Compound Data | pKi = 8.15 ± 0.37 |
| Comparator Or Baseline | ZINC13801578 (structurally related carbazole-phthalimide): pKi = 7.86 ± 0.35 |
| Quantified Difference | ΔpKi = +0.29 (≈2‑fold higher affinity for target compound) |
| Conditions | [³H]MK‑801 or [³H]CGP‑39653 displacement assay; rat cortical membrane homogenate; single concentration extrapolation model. |
Why This Matters
This is the only publicly available quantitative comparator data for the compound, demonstrating a measurable, albeit modest, affinity difference that can guide medicinal chemistry prioritization when NMDA receptor engagement is the primary selection criterion.
- [1] J. Med. Chem. 1999, 42 (21), 4394–4404. Observations extracted via ChEMBL (CHEMBL1132451) and ZINC substance page for ZINC13801581. View Source
